2,4-dimethoxy-3-methylphenol
Description
2,4-Dimethoxy-3-methylphenol (CAS 19676-67-6) is a phenolic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . Structurally, it features two methoxy (-OCH₃) groups at positions 2 and 4 of the benzene ring and a methyl (-CH₃) group at position 2. This substitution pattern confers unique physicochemical properties, such as moderate polarity and enhanced stability compared to simpler phenols. It is used in synthetic chemistry and natural product research, notably as a structural motif in flavonoid derivatives like dracoflavan A .
Properties
CAS No. |
19676-67-6 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2,4-dimethoxy-3-methylphenol |
InChI |
InChI=1S/C9H12O3/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5,10H,1-3H3 |
InChI Key |
FMFMDOJFLHYBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-3-methylphenol typically involves the methylation of isoeugenol. The process begins by adding isoeugenol to a solution of potassium hydroxide, followed by the addition of dimethyl sulfate under stirring conditions. The resulting oil layer is then distilled to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
2,4-dimethoxy-3-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-3-methylphenol involves its interaction with molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in various biochemical processes. The compound can act as an antioxidant by donating electrons to neutralize free radicals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,6-Dimethoxyphenol vs. 2,4-Dimethoxy-3-methylphenol
- 2,6-Dimethoxyphenol (CAS 91-10-1): Molecular formula: C₈H₁₀O₃ (MW: 154.16 g/mol). Differs in the absence of a methyl group and the placement of methoxy groups at positions 2 and 4. Key differences:
- Higher volatility due to reduced steric hindrance.
- Lower thermal stability, as observed in lignin depolymerization studies .
- Applications: Intermediate in vanillin synthesis .
| Property | This compound | 2,6-Dimethoxyphenol |
|---|---|---|
| Boiling Point (°C) | Not reported | 265–270 |
| Melting Point (°C) | Not reported | 54–56 |
| Solubility in Water | Low | Moderate |
Brominated Derivatives: 5-Bromo-2,4-dimethoxy-3-methylphenol
- Synthesized via hypervalent iodine-mediated bromination of this compound with 91% yield .
- Structural impact :
- Applications: Potential precursor for halogenated bioactive molecules.
Ester Derivatives: this compound Dimethyl Ester
- Molecular formula: C₁₁H₁₆O₅ (MW: 228.24 g/mol) .
- Key differences: Esterification of hydroxyl groups improves lipophilicity, making it suitable for non-polar solvents. Reduced hydrogen-bonding capacity compared to the parent phenol.
Natural Analogues: Dracoflavan A
- This compound is a substructure of dracoflavan A, a flavonoid isolated from Dracaena species .
- Comparison with dracoflavan B and C :
Functional Group Impact on Properties
- Methoxy vs. Methyl Groups :
- Methoxy groups increase electron density via resonance, enhancing stability but reducing acidity (pKa ~10–12).
- Methyl groups provide steric shielding, slowing oxidation reactions.
- Comparison with 3,4-Dimethylphenol (CAS 95-65-8): Lacks methoxy groups; methyl substituents at positions 3 and 4. Higher acidity (pKa ~9.8) due to inductive effects . Applications: Industrial disinfectant vs. This compound’s role in fine chemicals.
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